molecular formula C9H12N2O2 B15235569 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid

2-Amino-3-(5-methylpyridin-3-yl)propanoic acid

Cat. No.: B15235569
M. Wt: 180.20 g/mol
InChI Key: CPKQBVYCIFWHTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-(5-methylpyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of amino acids, characterized by the presence of an amino group, a carboxyl group, and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyridine and appropriate amino acid precursors.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-methylpyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the pyridine ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of this compound oxo derivatives.

    Reduction: Formation of 2-amino-3-(5-methylpyridin-3-yl)propanol.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

2-Amino-3-(5-methylpyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.

    Pathways: It can modulate biochemical pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(3-pyridyl)propanoic acid: Lacks the methyl group on the pyridine ring.

    2-Amino-3-(5-ethylpyridin-3-yl)propanoic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

2-Amino-3-(5-methylpyridin-3-yl)propanoic acid is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-amino-3-(5-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H12N2O2/c1-6-2-7(5-11-4-6)3-8(10)9(12)13/h2,4-5,8H,3,10H2,1H3,(H,12,13)

InChI Key

CPKQBVYCIFWHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.